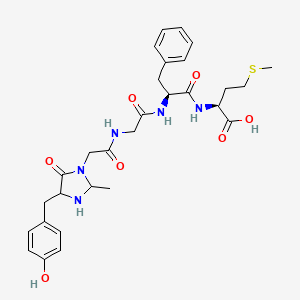
Acetaldehyde-met-enkephalin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetaldehyde-met-enkephalin is a modified form of the naturally occurring opioid peptide methionine-enkephalin. Methionine-enkephalin is one of the two primary enkephalins, the other being leucine-enkephalin. These peptides are involved in regulating pain and emotional responses by interacting with opioid receptors in the nervous system. This compound is formed through the reaction of acetaldehyde with methionine-enkephalin, resulting in a compound with unique biochemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetaldehyde-met-enkephalin typically involves the reaction of methionine-enkephalin with acetaldehyde under controlled conditions. The reaction is carried out in an aqueous solution at a slightly acidic pH to facilitate the formation of the acetaldehyde adduct. The reaction mixture is then purified using chromatographic techniques to isolate the desired product .
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of advanced purification methods such as high-performance liquid chromatography (HPLC) and the development of efficient synthesis protocols to ensure consistency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Acetaldehyde-met-enkephalin can undergo various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide or methionine sulfone under oxidative conditions.
Reduction: The acetaldehyde moiety can be reduced to ethanol under reductive conditions.
Substitution: The acetaldehyde group can be substituted with other aldehydes or ketones under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various aldehydes or ketones can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Ethanol and the corresponding reduced peptide.
Substitution: Modified enkephalins with different aldehyde or ketone groups.
Aplicaciones Científicas De Investigación
Acetaldehyde-met-enkephalin has several scientific research applications, including:
Chemistry: Studying the reactivity and stability of modified peptides.
Biology: Investigating the role of modified enkephalins in cellular signaling and receptor interactions.
Medicine: Exploring potential therapeutic applications in pain management and neuroprotection.
Industry: Developing novel peptide-based drugs and biomaterials.
Mecanismo De Acción
Acetaldehyde-met-enkephalin exerts its effects by interacting with opioid receptors in the nervous system. The acetaldehyde modification may alter the binding affinity and selectivity of the peptide for different opioid receptor subtypes. This interaction can modulate pain perception, emotional responses, and other physiological processes. The primary molecular targets include the mu, delta, and kappa opioid receptors, which are involved in various signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Methionine-enkephalin: The unmodified form of the peptide.
Leucine-enkephalin: Another primary enkephalin with a leucine residue instead of methionine.
Acetaldehyde-leu-enkephalin: A similar compound formed by the reaction of acetaldehyde with leucine-enkephalin.
Uniqueness
Acetaldehyde-met-enkephalin is unique due to the presence of the acetaldehyde modification, which can alter its biochemical properties and interactions with opioid receptors. This modification may enhance or reduce the peptide’s efficacy and selectivity, providing insights into the structure-activity relationships of enkephalins .
Propiedades
Número CAS |
74080-62-9 |
|---|---|
Fórmula molecular |
C29H37N5O7S |
Peso molecular |
599.7 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[2-[[2-[4-[(4-hydroxyphenyl)methyl]-2-methyl-5-oxoimidazolidin-1-yl]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C29H37N5O7S/c1-18-31-24(15-20-8-10-21(35)11-9-20)28(39)34(18)17-26(37)30-16-25(36)32-23(14-19-6-4-3-5-7-19)27(38)33-22(29(40)41)12-13-42-2/h3-11,18,22-24,31,35H,12-17H2,1-2H3,(H,30,37)(H,32,36)(H,33,38)(H,40,41)/t18?,22-,23-,24?/m0/s1 |
Clave InChI |
GVZPFSIGGIAFFF-PRRLZWHQSA-N |
SMILES |
CC1NC(C(=O)N1CC(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)O)CC3=CC=C(C=C3)O |
SMILES isomérico |
CC1NC(C(=O)N1CC(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCSC)C(=O)O)CC3=CC=C(C=C3)O |
SMILES canónico |
CC1NC(C(=O)N1CC(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)O)CC3=CC=C(C=C3)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
acetaldehyde-Met-enkephalin enkephalin-Met, acetaldehyde- Met-enkephalin, acetaldehyde methionine-enkephalin, acetaldehyde |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















